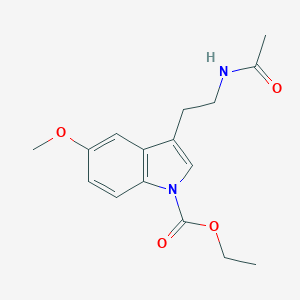

N-Carboxylate Melatonin Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Carboxylate Melatonin Ethyl Ester is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Carboxylate Melatonin Ethyl Ester can be synthesized through the esterification of melatonin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: N-Carboxylate Melatonin Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of melatonin and ethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.

Major Products: The major products formed from these reactions include melatonin, ethanol, and various substituted derivatives depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

N-Carboxylate Melatonin Ethyl Ester is used in scientific research for its potential biological activities and as a precursor in the synthesis of other melatonin derivatives. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and as a tool to investigate melatonin-related pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the regulation of sleep and circadian rhythms.

Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.

Wirkmechanismus

The mechanism of action of N-Carboxylate Melatonin Ethyl Ester involves its interaction with melatonin receptors, primarily melatonin receptor type 1A. Upon binding, it influences the adenylate cyclase pathway, leading to the inhibition of cyclic adenosine monophosphate (cAMP) signal transduction. This modulation of cAMP levels affects various physiological processes, including sleep regulation and antioxidant activity.

Vergleich Mit ähnlichen Verbindungen

Melatonin: The parent compound, primarily involved in regulating sleep-wake cycles.

N-Acetyl-5-hydroxytryptamine: Another melatonin derivative with similar biological activities.

3-Indoleacetic Acid: A plant hormone with structural similarities to melatonin.

Uniqueness: N-Carboxylate Melatonin Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, melatonin. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-Carboxylate Melatonin Ethyl Ester (NCMEE) is a derivative of melatonin, a well-known indoleamine primarily produced by the pineal gland. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicine, biology, and chemistry. This article delves into the biological activity of NCMEE, examining its mechanisms of action, biochemical properties, and therapeutic implications, supported by case studies and research findings.

Receptor Interactions

NCMEE, like melatonin, interacts with specific melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in regulating circadian rhythms and various physiological processes. These receptors modulate intracellular signaling pathways that impact cellular functions such as sleep regulation and immune response .

Antioxidant Activity

One of the most significant biological activities of NCMEE is its antioxidant properties. Melatonin and its derivatives, including NCMEE, scavenge free radicals and reduce oxidative stress. This action is crucial for protecting cells from oxidative damage, particularly in neurodegenerative diseases where oxidative stress plays a pivotal role . The compound's mechanism involves direct interaction with reactive oxygen species (ROS) and enhancement of antioxidant enzyme activities .

NCMEE exhibits several biochemical properties that contribute to its biological activity:

- Solubility : It is soluble in organic solvents, making it suitable for various experimental setups.

- Stability : The compound shows stability under physiological conditions, allowing for effective cellular uptake and interaction with target molecules.

- Metabolic Pathways : NCMEE can be metabolized into other biologically active forms, such as 6-hydroxymelatonin, which further enhances its therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Effects

A study investigated the neuroprotective effects of NCMEE in a rat model of Alzheimer's disease. The results indicated that treatment with NCMEE significantly improved cognitive function and reduced markers of oxidative stress in the brain. This suggests a potential therapeutic role for NCMEE in neurodegenerative conditions . -

Circadian Rhythm Regulation

Research on the effects of NCMEE on sleep patterns demonstrated that administration improved sleep quality in subjects with sleep disorders. The study highlighted the compound's ability to enhance melatonin receptor activity, thereby regulating circadian rhythms effectively . -

Antioxidant Mechanism

A study using yeast models showed that NCMEE effectively reduced lipid peroxidation induced by hydrogen peroxide exposure. This indicates its role in modulating oxidative stress responses at the cellular level .

Eigenschaften

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.